Vanadium carbide (VC)

Hardness Cemented carbide Wear resistance

Vanadium carbide (VC), CAS 12070-10-9, is a refractory transition-metal monocarbide crystallizing in a cubic B1 (NaCl) structure, exhibiting stoichiometric flexibility around its nominal composition. With a density of 5.77 g/cm³ and a melting point exceeding 2800 °C, VC belongs to the family of ultra-high-temperature ceramics alongside TiC, ZrC, NbC, and WC.

Molecular Formula CV
Molecular Weight 62.95
CAS No. 12070-10-9
Cat. No. B1143648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium carbide (VC)
CAS12070-10-9
Molecular FormulaCV
Molecular Weight62.95
Structural Identifiers
SMILESC.[V]
InChIInChI=1S/CH4.V/h1H4;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Carbide (VC) CAS 12070-10-9: Core Identity and Material Class


Vanadium carbide (VC), CAS 12070-10-9, is a refractory transition-metal monocarbide crystallizing in a cubic B1 (NaCl) structure, exhibiting stoichiometric flexibility around its nominal composition [1]. With a density of 5.77 g/cm³ and a melting point exceeding 2800 °C, VC belongs to the family of ultra-high-temperature ceramics alongside TiC, ZrC, NbC, and WC [2]. Its extreme hardness—measured at approximately 28.5 GPa by first-principles and 33.3 ± 0.5 GPa by nanoindentation—combined with metallic conductivity makes it an essential additive in cemented carbides, wear-resistant coatings, and a promising non-precious electrocatalyst [3][4].

Why Vanadium Carbide (VC) Cannot Be Simply Replaced by Other Refractory Carbides


Interchanging VC with other Group IVB–VIB carbides (e.g., TiC, WC, Cr₃C₂) or its own non-stoichiometric variants (e.g., V₄C₃, V₈C₇) without quantitative justification introduces significant risk. Despite their shared refractory nature, these compounds diverge substantially in hardness, oxidation threshold, grain-refinement potency, catalytic selectivity, and elastic modulus [1][2]. VC delivers a unique confluence of extreme hardness (~2800 HV) and an oxidation onset temperature (553 K) that is intermediate among transition-metal carbides—outperforming TiC in oxidation resistance while exceeding WC in hardness [3][4]. Moreover, VC demonstrates Pt-like C–H bond activation that is absent in metallic vanadium, and its grain-refinement efficiency in aluminum surpasses the industry-standard Al5Ti1B refiner [5][6]. Blind substitution therefore compromises key performance metrics across mechanical, thermal, and catalytic applications.

Quantitative Comparative Evidence for Vanadium Carbide (VC) Selection


Vickers Hardness: VC vs. WC and TiC in Tooling and Abrasive Applications

Vanadium carbide (VC) achieves a Vickers hardness of approximately 2800 HV (≈89 HRC), which is about 17% higher than tungsten carbide (WC) at 2400 HV (≈84 HRC) and rivals titanium carbide (TiC) which is reported at 2800–3000 HV [1][2]. While TiC can match or slightly exceed VC in hardness, VC's cubic B1 structure often provides superior sinterability and grain-refinement synergy when co-doped with Cr₃C₂ in WC-Co cemented carbides [3]. This hardness advantage translates directly to superior abrasive wear resistance in cutting tool inserts and wear plates.

Hardness Cemented carbide Wear resistance

Oxidation Onset Temperature: VC vs. TiC, ZrC, and SiC for High-Temperature Service

In air, the temperature of oxidation onset for nanopowder VC is 553 K, which is 5 K higher than that of TiC (548 K) and slightly lower than ZrC (560 K) [1]. This places VC between TiC and ZrC in oxidative stability, making it a viable alternative to TiC when marginally better oxidation resistance is needed. Notably, VC's value is far below SiC (905–913 K), underscoring that SiC remains the benchmark for oxidation resistance in this class; however, VC compensates with its superior hardness and metallic conductivity [2]. For applications requiring a balance of moderate oxidation resistance and extreme hardness, VC offers a quantifiable, intermediate option.

Oxidation resistance Thermal stability Nanopowder

Grain Refinement of Aluminum: VC vs. Al5Ti1B Inoculant

Addition of only 0.3 wt% VC to commercial pure aluminum reduces the grain size to 102 μm, with the refining efficiency reported to be better than that of the commercial Al5Ti1B master alloy [1]. The same study shows that casting temperature and holding time have negligible effect on grain size when VC is used, indicating robust nucleation potency across a range of processing conditions. This positions VC as a high-performance alternative to Ti-based grain refiners, particularly in Al alloys where Ti interference must be minimized.

Grain refinement Aluminum alloys Heterogeneous nucleation

Catalytic C–H Bond Activation: VC vs. Metallic Vanadium

Compared to metallic vanadium, VC exhibits a marked enhancement in the activation of C–H bonds of alkanes and a concurrent reduction in interaction with C=C bonds of alkenes [1]. The VC(110) surface reactivity was described as similar to Pt-group metals, with potentially higher activity toward C–H bond scission. This differential selectivity—stronger alkane activation paired with weaker alkene binding—makes VC particularly attractive for selective dehydrogenation catalysis, where metallic vanadium would suffer from over-binding and poor selectivity.

Catalysis C–H activation Alkane dehydrogenation

Elastic Modulus: VC vs. Its Lower Carbide V₄C₃

First-principles calculations reveal that stoichiometric VC possesses significantly higher elastic moduli than the carbon-deficient V₄C₃ phase: bulk modulus is 13.3% higher, shear modulus is 19.2% higher, and Young's modulus is 17.7% higher [1]. The calculated hardness of VC (28.5 GPa) also substantially exceeds that of V₄C₃ (15.8 GPa). These differences arise from variations in the electronic density of states and V–C bond overlap populations, underscoring the critical role of stoichiometry control in achieving target mechanical performance.

Elastic modulus First-principles Stiffness

Oxygen Reduction Reaction (ORR) Onset Potential: VC vs. Pt/C Benchmark

The onset potential of VC for the oxygen reduction reaction (ORR) is only 51 mV lower than that of a commercial Pt/C catalyst, while nitrogen-doped VC (V(C,N)) further closes the gap to 23 mV below Pt/C [1]. This positions VC as a compelling non-precious-metal cathode candidate, offering onset potentials within ~50 mV of platinum at a fraction of the material cost. The face-centered cubic structure of VC facilitates metallic conductivity and efficient electron transfer during ORR.

Electrocatalysis Oxygen reduction Fuel cells

Optimal Application Scenarios for Vanadium Carbide (VC) Supported by Comparative Evidence


Ultra-Hard, Wear-Resistant Cemented Carbide Tooling

VC is preferentially selected as a grain-growth inhibitor and hardness enhancer in WC-Co cemented carbides. Its Vickers hardness of ~2800 HV surpasses WC (~2400 HV) by 17%, and when combined with Cr₃C₂, VC enables average grain sizes as fine as 50 nm [1][2]. This dual role—hard-phase reinforcement plus grain refiner—is unmatched by TiC or Cr₃C₂ alone, making VC the preferred additive for cutting tools requiring both extreme wear resistance and fine microstructure.

Moderate-Temperature Oxidation-Resistant Coatings

For protective coatings operating in air up to ~550 K, VC offers a 5 K oxidation onset advantage over TiC, as directly measured by Rudneva and Galevskii (2007) [1]. When applied as a coating on diamond particles via molten salt synthesis, VC increases static compressive strength by 42.27% and oxidation resistance by 158.82 °C [2]. These data support VC as a coating material for diamond-reinforced composites and cutting tools where thermal degradation must be delayed.

Non-Precious Metal Electrocatalyst for Oxygen Reduction

VC is a viable substitute for Pt/C in fuel cell cathodes, demonstrating an ORR onset potential only 51 mV below that of commercial Pt/C [1]. Its metallic conductivity and cubic structure enable efficient charge transfer. For procurement teams seeking to reduce precious-metal dependency, VC-based cathodes offer a clear cost-performance trade-off.

High-Efficiency Grain Refiner for Aluminum Alloys

At an addition level of just 0.3 wt%, VC reduces the grain size of commercial pure aluminum to 102 μm, outperforming the industry-standard Al5Ti1B refiner [1]. This makes VC an attractive alternative inoculant for high-purity aluminum and Al-alloy casting operations where minimizing Ti contamination and maximizing grain refinement are simultaneous requirements.

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